molecular formula C14H17BrN2O2 B2414627 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide CAS No. 1385286-54-3

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide

Cat. No.: B2414627
CAS No.: 1385286-54-3
M. Wt: 325.206
InChI Key: WRMFCHXREKIWIF-UHFFFAOYSA-N
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Description

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide is an organic compound with a complex structure that includes a bromophenyl group, a cyanomethyl group, and a methoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide typically involves multiple steps, starting with the preparation of the bromophenyl intermediate. This intermediate is then subjected to a series of reactions, including nucleophilic substitution and amide formation, to yield the final product. Common reagents used in these reactions include bromine, cyanide sources, and methoxybutanamide precursors. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the synthesis process is crucial for industrial applications, and methods such as high-performance liquid chromatography (HPLC) are employed for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide can undergo various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halides or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include halides, nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated or hydrogenated products. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, while the cyanomethyl and methoxybutanamide moieties contribute to the compound’s overall activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Chlorophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide
  • 2-[(3-Fluorophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide
  • 2-[(3-Iodophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide

Uniqueness

2-[(3-Bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can also affect the compound’s physical properties, such as solubility and stability, making it distinct from its chlorinated, fluorinated, or iodinated analogs.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(3-bromophenyl)methyl]-N-(cyanomethyl)-4-methoxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O2/c1-19-8-5-12(14(18)17-7-6-16)9-11-3-2-4-13(15)10-11/h2-4,10,12H,5,7-9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRMFCHXREKIWIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC(CC1=CC(=CC=C1)Br)C(=O)NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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